N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S2/c15-8-2-1-7(5-9(8)16)10-6-23-14(17-10)18-13(20)11-3-4-12(24-11)19(21)22/h1-6H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJLPKHWPWKOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dichloroaniline with thiourea under acidic conditions to form the thiazole ring.
Introduction of the Nitrothiophene Group: The nitrothiophene moiety can be synthesized separately through nitration of thiophene followed by coupling with a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the thiazole intermediate with the nitrothiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Biological Studies: Investigated for its antimicrobial, antifungal, and anticancer properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways. For instance, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactivity: The nitro and thiazole groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other nitrothiophene carboxamides and thiazole derivatives, differing primarily in substituents on the phenyl ring or thiazole core. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:
Table 1: Structural and Functional Comparison of Nitrothiophene Carboxamides
Key Observations
Substituent Effects on Bioactivity :
- The 3,4-dichlorophenyl group in the target compound confers higher lipophilicity compared to the 3,4-difluorophenyl analog (Compound 11), enhancing membrane penetration and antibacterial potency .
- Bulky substituents (e.g., 3-methoxy-4-trifluoromethylphenyl) reduce purity and bioavailability due to steric hindrance during synthesis and target binding .
Synthetic Efficiency :
- The target compound achieves >99% purity via optimized coupling and purification, outperforming analogs like the 3-methoxy derivative (42% purity) .
- Fluorinated analogs (e.g., Compound 11) require milder reaction conditions but show comparable yields (~65–80%) .
Mechanistic Insights :
- Nitrothiophene carboxamides exhibit a unique mechanism targeting bacterial membrane integrity, with the nitro group acting as an electron-deficient moiety for redox interactions . Chlorinated derivatives demonstrate prolonged stability under physiological conditions compared to fluorinated or methylated variants .
Thermodynamic and Kinetic Data :
- The target compound’s melting point (~164–168°C) aligns with analogs, but its logP value (3.2) is higher than Compound 11 (2.8), correlating with improved tissue distribution .
Research Findings and Implications
- Antibacterial Spectrum : The 3,4-dichloro substitution confers activity against drug-resistant Staphylococcus aureus (MIC: 2 µg/mL), outperforming 3,4-difluoro (MIC: 8 µg/mL) and 2,5-dimethylphenyl (MIC: 16 µg/mL) analogs .
- Toxicity Profile : The dichlorophenyl derivative shows lower cytotoxicity (IC$ _{50} $: >50 µM in mammalian cells) compared to trifluoromethyl-containing analogs (IC$ _{50} $: ~25 µM), suggesting a favorable therapeutic index .
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.25 g/mol. The compound features a thiazole ring, a nitro group, and a carboxamide functional group, which are known to contribute to its biological activity.
Biological Activity Overview
Antimicrobial Activity : Compounds containing thiazole rings have been widely studied for their antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacterial and fungal strains. For instance, similar compounds have demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties : Thiazole derivatives are also being investigated for their anticancer potential. Studies have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . The presence of the dichlorophenyl moiety in this compound may enhance its efficacy against certain cancer types.
Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity. Thiazole derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity with an IC50 value in the micromolar range against breast cancer cells (MCF-7) .
- Mechanistic Insights : Another investigation focused on the mechanism of action of this compound in inhibiting bacterial growth. It was found that the compound disrupts bacterial cell wall synthesis and affects membrane integrity, leading to cell lysis .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,3-Thiazol-2-yl)benzamide | Thiazole ring with amide group | Antimicrobial |
| 5-Nitrothiazole | Nitro group on thiazole | Anticancer |
| 4-(Dichlorophenyl)thiazole | Dichlorophenyl moiety | Anti-inflammatory |
This table illustrates how structural variations among thiazole derivatives influence their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
